molecular formula C18H16ClNO3S B2434519 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide CAS No. 1421442-64-9

5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2434519
CAS No.: 1421442-64-9
M. Wt: 361.84
InChI Key: GGSRRZAADGOUIQ-UHFFFAOYSA-N
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Description

5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with chloro, methoxy, furan, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 5-chloro-2-methoxybenzoic acid, furan-3-ylmethanol, and thiophen-2-ylmethanol.

    Step 1: Conversion of 5-chloro-2-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂).

    Step 2: Reaction of the acid chloride with furan-3-ylmethanol in the presence of a base such as triethylamine to form the ester intermediate.

    Step 3: Reduction of the ester to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

    Step 4: Formation of the final product by reacting the alcohol with thiophen-2-ylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of epoxides or sulfoxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In organic synthesis, 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific pathways in diseases such as cancer or infectious diseases.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the methoxy and chloro groups might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide
  • 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-3-ylmethyl)benzamide
  • 5-chloro-N-(furan-3-ylmethyl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide

Uniqueness

The unique combination of furan, thiophene, methoxy, and chloro groups in 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide provides distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-22-17-5-4-14(19)9-16(17)18(21)20(10-13-6-7-23-12-13)11-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSRRZAADGOUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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